Benzeneethanethiol, 2,4-dichloro-
Description
Historical Context and Significance of Thiophenol Derivatives
Thiophenol (C₆H₅SH), the simplest aromatic thiol, and its derivatives are a cornerstone of organosulfur chemistry. researchgate.net Structurally analogous to phenols, with a sulfur atom replacing the oxygen in the hydroxyl group, thiols exhibit distinct chemical properties, most notably the higher acidity and nucleophilicity of the sulfur center. researchgate.net This enhanced reactivity makes thiophenolates, the conjugate bases of thiophenols, potent nucleophiles in a variety of chemical transformations, including alkylation and Michael additions. researchgate.net
The significance of thiophenol derivatives extends into medicinal chemistry and materials science. Thiophene (B33073), a related sulfur-containing heterocycle discovered in 1882, is a privileged scaffold found in numerous FDA-approved drugs. prepchem.com Thiol and thiophene derivatives are integral to the development of pharmaceuticals, such as certain antifungal agents and sulfonamides. researchgate.net Furthermore, their electronic properties have been harnessed in the creation of advanced materials like organic light-emitting diodes (OLEDs) and organic semiconductors. prepchem.com Research into the fundamental properties of these molecules, such as the photooxidative coupling of thiophenols to form disulfides and the computational analysis of their bond dissociation energies, continues to expand their utility in synthetic chemistry. chembk.com
Overview of Chlorinated Aromatic Compounds in Advanced Chemical Synthesis
Chlorinated aromatic compounds are indispensable building blocks in the chemical industry, valued for their utility as synthetic intermediates for a vast array of products, including pharmaceuticals, agrochemicals, and functional materials. bldpharm.comchemsrc.comsigmaaldrich.com The introduction of chlorine atoms into an aromatic ring can significantly alter a molecule's physicochemical properties, such as its lipophilicity, which can be a crucial factor in the design of bioactive molecules. nih.gov It is noteworthy that a significant number of pharmaceuticals approved for use contain at least one chlorine atom. bldpharm.com
Modern synthetic chemistry has seen major advancements in chlorination methods. The development of techniques for direct C-H bond chlorination has become a major focus, offering more efficient and selective pathways to these valuable compounds. nih.gov Methodologies employing various chlorinating agents, from basic molecular chlorine to more sophisticated reagents like N-chlorosuccinimide (NCS), and innovative strategies such as visible-light-mediated reactions, have provided chemists with a versatile toolkit for the precise installation of chlorine atoms onto aromatic scaffolds. chemsrc.comsigmaaldrich.com
Scope and Research Focus on Benzeneethanethiol, 2,4-dichloro-
Benzeneethanethiol, 2,4-dichloro- (CAS Number: 109418-89-5) is a specific molecule that embodies the characteristics of both the thiophenol and chlorinated aromatic families. oecd.org Its structure features a 2,4-dichlorinated phenyl group attached to an ethanethiol (B150549) moiety. While this compound is listed by some chemical suppliers, it remains a subject of specialized interest, and extensive research dedicated solely to its synthesis and applications is not widely available in peer-reviewed literature.
Therefore, the research focus of this article is to provide a detailed profile of Benzeneethanethiol, 2,4-dichloro- by examining its chemical identity, plausible synthetic pathways derived from established chemical principles, and its properties as inferred from closely related structural analogs. This article will serve as a foundational reference for a compound that sits (B43327) at the nexus of organosulfur and organochlorine chemistry.
Chemical and Physical Properties
Detailed experimental data for Benzeneethanethiol, 2,4-dichloro- is not extensively documented. However, its properties can be estimated based on its structure and data from analogous compounds. The molecular weight is calculated from its chemical formula, C₈H₈Cl₂S. Other physical properties are based on the closely related compound, 2,4-Dichlorobenzenethiol (B75471).
Table 1: Physicochemical Properties of Benzeneethanethiol, 2,4-dichloro- and a Related Compound
| Property | Value | Compound | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₈Cl₂S | Benzeneethanethiol, 2,4-dichloro- | oecd.org |
| Molecular Weight | 207.12 g/mol | Benzeneethanethiol, 2,4-dichloro- | Calculated |
| Boiling Point | 60-62 °C at 1.5 mmHg | 2,4-Dichlorobenzenethiol | chembk.com |
| Density | 1.418 g/mL at 25 °C | 2,4-Dichlorobenzenethiol | chembk.com |
Synthesis and Reactivity
A specific, documented synthesis for Benzeneethanethiol, 2,4-dichloro- is not readily found in the literature. However, a chemically sound and plausible route can be inferred from standard methods for thiol synthesis. A common and effective method for preparing phenylethanethiols is through the reaction of a phenylethyl halide with a sulfur nucleophile. prepchem.com
For Benzeneethanethiol, 2,4-dichloro-, a likely synthetic pathway would begin with a suitable 2,4-dichlorophenylethyl precursor, such as 1-(2-bromoethyl)-2,4-dichlorobenzene. This intermediate could then be treated with a reagent like thiourea (B124793) to form a stable thiouronium salt. Subsequent alkaline hydrolysis of this salt would yield the desired thiol. prepchem.com An alternative approach involves the direct reaction of the halide with an alkali metal hydrosulfide (B80085), such as sodium hydrosulfide (NaHS), in a suitable solvent. google.comnih.gov
The reactivity of Benzeneethanethiol, 2,4-dichloro- is dictated by the thiol (-SH) group. This functional group can undergo oxidation to form the corresponding disulfide, or be deprotonated by a base to form a potent thiolate nucleophile, which can then participate in substitution reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8Cl2S |
|---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8Cl2S/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
InChI Key |
BJNJJDXSABUTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCS |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,4 Dichlorobenzenethiol
Nucleophilic Reactivity of the Thiol Group
The thiol group (-SH) is the primary center of nucleophilic reactivity in 2,4-dichlorobenzeneethanethiol, readily engaging in reactions with a variety of electrophilic partners.
Reactions with Electrophiles (e.g., Alkyl Halides, Carbonyl Compounds)
The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic and capable of reacting with electrophiles. A common and synthetically useful reaction is S-alkylation, where the thiol reacts with alkyl halides in the presence of a base. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then displaces the halide in a nucleophilic substitution reaction to yield a thioether.
Furthermore, the thiol group can undergo nucleophilic addition to the carbonyl carbon of aldehydes and ketones. pressbooks.publibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com This reaction, which is typically reversible and can be catalyzed by either acid or base, leads to the formation of hemithioacetals and, upon further reaction, thioacetals. These sulfur-containing compounds are valuable intermediates in organic synthesis.
Table 1: Representative Nucleophilic Reactions of 2,4-Dichlorobenzeneethanethiol
| Electrophile | Reagent/Conditions | Product | Representative Yield (%) |
| Methyl Iodide | K₂CO₃, Acetone | 2,4-Dichloro-1-(ethylthiomethyl)benzene | 95 |
| Benzyl (B1604629) Bromide | NaH, THF | 1-((Benzylthio)methyl)-2,4-dichlorobenzene | 92 |
| Acetaldehyde | ZnCl₂, neat | 1,1-Bis((2,4-dichlorobenzyl)thio)ethane | 88 |
| Cyclohexanone | p-TSA, Toluene | 1,1'-Disulfanediylbis(2,4-dichlorobenzene) spiro[cyclohexane-1,2'- odu.edupressbooks.pubdithiolane] | 85 |
Note: The data in this table are illustrative, based on the established reactivity of thiols with various electrophiles, and are provided for representative purposes.
Thiol-Ene and Thiol-Yne Click Chemistry Applications
The thiol-ene and thiol-yne reactions, hallmarks of "click chemistry," provide efficient and atom-economical methods for the formation of carbon-sulfur bonds. wikipedia.orgwikipedia.orgresearchgate.netlscollege.ac.innih.gov 2,4-Dichlorobenzeneethanethiol serves as a valuable building block in these transformations.
The thiol-ene reaction involves the addition of the thiol across a carbon-carbon double bond. wikipedia.org This process is typically initiated by radicals, which can be generated photochemically or with a radical initiator, and proceeds with anti-Markovnikov regioselectivity. wikipedia.org Similarly, the thiol-yne reaction describes the addition of a thiol to a carbon-carbon triple bond, which can be catalyzed by various means to produce vinyl sulfides. wikipedia.orglscollege.ac.innih.gov
Table 2: Illustrative Thiol-Ene and Thiol-Yne Reactions
| Unsaturated Substrate | Conditions | Product | Representative Yield (%) |
| 1-Hexene | AIBN, 80°C | 1-((2,4-Dichlorobenzyl)thio)hexane | 96 |
| Styrene | UV (365 nm) | 2,4-Dichloro-1-((2-phenylethyl)thiomethyl)benzene | 93 |
| Phenylacetylene | Radical Initiator | (E/Z)-2,4-Dichloro-1-((2-phenylvinyl)thiomethyl)benzene | 90 |
| 1-Octyne | Photocatalyst, Visible Light | (E/Z)-1-((2,4-Dichlorobenzyl)thio)oct-1-ene | 87 |
Note: The presented yields are representative of typical thiol-click reactions and are for illustrative purposes.
Formation of Disulfides and Polysulfides
The thiol group of 2,4-dichlorobenzeneethanethiol is susceptible to oxidation, leading to the formation of a disulfide bond. This transformation is a fundamental process in various chemical and biological systems. odu.edunih.govnih.govbiolmolchem.comsci-hub.se The oxidation can be achieved using a range of oxidizing agents, including halogens, peroxides, or metal catalysts. odu.edunih.govbiolmolchem.comsci-hub.se Mechanistically, these reactions can proceed through various pathways, including those involving thiyl radicals or sulfenic acid intermediates. odu.edunih.gov
Under specific reaction conditions, thiols can also be converted to polysulfides, which are compounds containing a chain of sulfur atoms.
Electrophilic Aromatic Substitution on the Dichlorinated Benzene (B151609) Ring
The aromatic ring of 2,4-dichlorobenzeneethanethiol can undergo electrophilic aromatic substitution, allowing for the introduction of further substituents. The regiochemical outcome of these reactions is determined by the directing effects of the chloro and ethanethiol (B150549) groups already present on the ring. pressbooks.publibretexts.orglibretexts.orgopenstax.orgwikipedia.orgquizlet.comyoutube.comchemistrytalk.orgorganicchemistrytutor.com
Regioselectivity and Directing Effects of Substituents
In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile. wikipedia.orgyoutube.comchemistrytalk.orgorganicchemistrytutor.com The two chlorine atoms are deactivating, electron-withdrawing groups that direct incoming electrophiles to the ortho and para positions relative to themselves. openstax.org The ethanethiol group, being an alkylthioether, is an activating, electron-donating group and also an ortho-, para-director. wikipedia.org
When multiple substituents are present, their directing effects can be either reinforcing or conflicting. pressbooks.publibretexts.orglibretexts.orgquizlet.com In the case of 2,4-dichlorobenzeneethanethiol, the activating effect of the ethanethiol group generally has a dominant influence over the deactivating chloro groups. pressbooks.pub Therefore, electrophilic substitution is predicted to occur at the positions activated by the ethanethiol group, which are ortho and para to it (positions 3 and 5). However, steric hindrance from the adjacent chloro group at position 2 may disfavor substitution at position 3. Consequently, the most likely position for electrophilic attack is position 5, which is para to the ethanethiol group and meta to the two chlorine atoms.
Halogenation, Nitration, and Sulfonation Studies
Based on the analysis of the directing effects, specific outcomes for common electrophilic aromatic substitution reactions can be anticipated.
Halogenation: The introduction of a halogen, such as bromine or chlorine, onto the aromatic ring is expected to occur primarily at the 5-position.
Nitration: The reaction with a nitrating mixture (a combination of nitric acid and sulfuric acid) would lead to the formation of a nitro-substituted derivative, with the nitro group predominantly entering at the 5-position. chemguide.co.ukgoogle.com
Sulfonation: Treatment with fuming sulfuric acid is predicted to introduce a sulfonic acid group at the 5-position of the benzene ring. rsc.orggoogle.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2,4-dichloro-1-(ethylthiomethyl)benzene |
| Nitration | HNO₃, H₂SO₄ | 2,4-Dichloro-1-(ethylthiomethyl)-5-nitrobenzene |
| Sulfonation | SO₃, H₂SO₄ | 3,5-Dichloro-4-((ethylthio)methyl)benzenesulfonic acid |
Note: The predicted products are based on the established principles of directing effects in electrophilic aromatic substitution.
Oxidation and Reduction Chemistry
The thiol group of 2,4-dichlorobenzenethiol (B75471) is susceptible to both oxidation and reduction reactions, which can be controlled to yield specific products.
Selective Oxidation to Sulfonic Acids and Sulfoxides
The oxidation of thiols can proceed through several stages, ultimately forming sulfonic acids. nih.gov The initial two-electron oxidation of a thiol, such as 2,4-dichlorobenzenethiol, typically yields a sulfenic acid (R-SOH). nih.gov This intermediate is generally reactive and can be further oxidized to a sulfinic acid (R-SO₂H) and then to a sulfonic acid (R-SO₃H). nih.gov
The synthesis of the corresponding sulfonyl chloride, 2,4-dichlorobenzenesulfonyl chloride, is a related and important transformation. biocat.comchemicalbook.comcaymanchem.com This can be achieved by reacting 2,4-dichlorobenzenethiol with chlorine in the presence of an acid. A general method for preparing aromatic sulfonyl chlorides involves the reaction of the corresponding aromatic compound with chlorosulfonic acid. google.com
Selective oxidation to the sulfoxide (B87167) level is also a key transformation. organic-chemistry.org Various methods exist for the oxidation of sulfides (which can be formed from thiols) to sulfoxides, often employing oxidizing agents like hydrogen peroxide in the presence of a catalyst. organic-chemistry.org Careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone. organic-chemistry.org
Table 1: Oxidation Products of 2,4-Dichlorobenzenethiol
| Starting Material | Oxidation Product | General Reaction Type |
| 2,4-Dichlorobenzenethiol | 2,4-Dichlorobenzenesulfenic Acid | Two-electron oxidation |
| 2,4-Dichlorobenzenethiol | 2,4-Dichlorobenzenesulfinic Acid | Multi-step oxidation |
| 2,4-Dichlorobenzenethiol | 2,4-Dichlorobenzenesulfonic Acid | Complete oxidation |
| 2,4-Dichlorobenzenethiol | 2,4-Dichlorophenyl disulfide | Mild oxidation libretexts.orgyoutube.com |
| 2,4-Dichlorophenyl sulfide (B99878) | 2,4-Dichlorophenyl sulfoxide | Controlled oxidation organic-chemistry.org |
Reductive Pathways of the Aromatic Ring
While the thiol group is more commonly associated with oxidation, reductive pathways can target the aromatic ring. Reductive dehalogenation, the removal of chlorine atoms, is a known transformation for chlorinated aromatic compounds, particularly under anaerobic conditions. ethz.chethz.ch For instance, similar compounds like 1,4-dichlorobenzene (B42874) can be reductively dechlorinated to monochlorobenzene and subsequently to benzene by microbial consortia. ethz.ch It is plausible that 2,4-dichlorobenzenethiol could undergo similar reductive dehalogenation, leading to monochlorobenzenethiols or benzenethiol.
Another potential reductive pathway is the reduction of the aromatic ring itself, although this is less common for thiophenols compared to other substituted benzenes.
Radical Reactions Involving the Thiol Moiety
The thiol group of 2,4-dichlorobenzenethiol can readily participate in radical reactions. The S-H bond in thiols is relatively weak, making hydrogen atom abstraction a favorable process to form a thiyl radical (RS•). wikipedia.org
Thiyl radicals are key intermediates in many chemical and biological processes. nih.gov They can be generated by the reaction of thiols with various radical species. nih.gov Once formed, these thiyl radicals can undergo several reactions, including:
Addition to multiple bonds : Thiyl radicals can add to carbon-carbon double or triple bonds, a reaction that forms the basis of thiol-ene and thiol-yne chemistry. wikipedia.orglibretexts.org
Hydrogen abstraction : A thiyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction. nih.govlibretexts.org
Dimerization : Two thiyl radicals can combine to form a disulfide (RSSR). nih.gov
The reaction of aromatic thiyl radicals with molecular oxygen can lead to the formation of thiyl peroxyl radicals (RSOO•), which can then rearrange to sulfonyl radicals (RSO₂•) and ultimately be oxidized to sulfonates. nih.gov
Reaction Kinetics and Thermodynamic Analysis of Transformations
The kinetics of thiol reactions, particularly thiol-disulfide exchange and oxidation, are crucial in understanding their mechanisms and controlling their outcomes. nih.govnih.govacs.orgacs.org The rate of these reactions is highly dependent on factors such as pH, temperature, and the presence of catalysts. researchgate.net For instance, the oxidation of thiols is often catalyzed by transition metal ions. researchgate.net
The reactivity of thiols in these reactions is significantly influenced by the pKa of the thiol group, as the thiolate anion (RS⁻) is generally a more potent nucleophile than the neutral thiol (RSH). nih.govnih.gov
Thermodynamically, the formation of disulfides from thiols is generally a favorable process. libretexts.org The S-S bond is significantly stronger than the O-O bond in peroxides, and the S-H bond is weaker than the O-H bond, which thermodynamically favors disulfide formation over peroxide formation in analogous alcohol reactions. libretexts.org
Table 2: Factors Influencing Thiol Reaction Kinetics
| Factor | Influence on Reaction Rate |
| pH | Affects the concentration of the more reactive thiolate anion. nih.govnih.gov |
| Temperature | Generally increases reaction rates. |
| Catalysts | Transition metal ions can catalyze oxidation. researchgate.net |
| Solvent | Can influence the stability of intermediates and transition states. |
Mechanistic Elucidation via Isotopic Labeling and Intermediate Isolation
Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govnih.govwikipedia.org In the context of 2,4-dichlorobenzenethiol, deuterium (B1214612) or tritium (B154650) labeling of the thiol hydrogen could be used to study the kinetics and mechanism of hydrogen atom transfer reactions. Similarly, using heavy isotopes of sulfur (³⁴S) or carbon (¹³C) in the benzene ring could help trace the fate of these atoms in various transformations.
For example, stable isotope labeling coupled with mass spectrometry has been employed to profile thiols in various matrices. nih.gov In mechanistic studies, isotopic labeling can provide definitive evidence for proposed reaction pathways, such as in the study of nitroxyl (B88944) (HNO) release from iron-thiolate complexes. acs.orgacs.org
The isolation of reaction intermediates, while often challenging due to their transient nature, can provide direct evidence for a proposed mechanism. For instance, in thiol oxidation, the detection or trapping of the intermediate sulfenic acid would strongly support a two-electron oxidation pathway. nih.gov Techniques such as low-temperature spectroscopy or the use of specific trapping agents can be employed to identify and characterize these fleeting species. The isolation and characterization of metal complexes with thiolate ligands have also been instrumental in understanding the role of metals in thiol chemistry. acs.org
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy would be the cornerstone for elucidating the precise structure of the molecule by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H, ¹³C, and Multi-Nuclear NMR Techniques (e.g., COSY, HMQC, HSQC)
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethanethiol (B150549) side chain. The three protons on the dichlorinated benzene (B151609) ring would appear as a complex splitting pattern due to their differing chemical environments and spin-spin coupling. The two methylene (B1212753) groups (-CH₂CH₂SH) would likely present as two separate multiplets, with their coupling providing information on the connectivity. The thiol proton (-SH) might appear as a broad or sharp singlet, depending on the solvent and concentration, and its chemical shift would be characteristically downfield.
¹³C NMR: The carbon-13 NMR spectrum would reveal six distinct signals for the aromatic carbons, with the two carbons bearing chlorine atoms shifted significantly downfield. Two additional signals would correspond to the two carbons of the ethanethiol side chain.
2D NMR (COSY, HSQC/HMQC): Correlation Spectroscopy (COSY) would be used to establish the connectivity between coupled protons, for instance, between the two methylene groups of the side chain. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would be crucial for correlating each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Conformational Analysis using NMR Parameters
By analyzing the coupling constants (J-values) between the protons on the ethanethiol side chain, insights into the preferred rotational conformation (gauche vs. anti) around the C-C bond could be gained. Nuclear Overhauser Effect (NOE) experiments could further elucidate the spatial proximity between the aromatic and side-chain protons, providing a more detailed picture of the molecule's three-dimensional structure in solution.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the molecule's functional groups.
Characteristic Vibrational Modes of the Thiol Group and Chlorinated Aromatic Ring
Thiol Group (S-H): A weak to medium intensity stretching vibration for the S-H bond would be expected in the FT-IR spectrum, typically in the range of 2550-2600 cm⁻¹. The corresponding Raman signal would likely be strong.
Chlorinated Aromatic Ring: The C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region of the FT-IR spectrum. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would produce a series of bands between 1400 and 1600 cm⁻¹. The substitution pattern on the benzene ring would also lead to characteristic out-of-plane C-H bending vibrations.
Intermolecular Interaction Analysis through Vibrational Spectroscopy
By studying the concentration dependence of the S-H stretching frequency in the FT-IR spectrum, the presence and extent of intermolecular hydrogen bonding involving the thiol group could be assessed. Shifts in the vibrational frequencies of the aromatic ring could also indicate intermolecular π-π stacking interactions.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of "Benzeneethanethiol, 2,4-dichloro-", confirming its elemental composition. The isotopic pattern of the molecular ion peak would be highly characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), showing a distinctive M, M+2, and M+4 pattern with a specific intensity ratio. Analysis of the fragmentation pattern would help to piece together the structure of the molecule. Expected fragmentation would include the loss of the thiol group, cleavage of the ethyl side chain, and fragmentation of the dichlorinated benzene ring.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
In the absence of a published crystal structure for 2,4-dichlorobenzeneethanethiol, insights into its solid-state architecture can be gleaned from analogous compounds containing the 2,4-dichlorophenyl moiety. For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile reveals a monoclinic crystal system with the space group P2/c. researchgate.net The unit cell parameters for this analogue are a = 9.421 Å, b = 27.617 Å, and c = 12.501 Å, with β = 104.99°. researchgate.net The structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. nih.gov
Similarly, the crystal structure of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone showcases the role of hydrogen bonding in its crystal lattice, with molecules linked into chains by O-H···O interactions. iucr.org These examples suggest that the crystal packing of 2,4-dichlorobenzeneethanethiol would likely be influenced by weak intermolecular forces such as van der Waals interactions involving the chlorine atoms and the aromatic ring. The presence of the ethanethiol group could also introduce weak S-H···π or S-H···S hydrogen bonding, further influencing the packing arrangement.
Table 1: Predicted Crystallographic Data for 2,4-Dichlorobenzeneethanethiol Based on Analogues
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzenes |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral organic molecules |
| Intermolecular Interactions | van der Waals forces, potential weak S-H···π or S-H···S hydrogen bonds, π-π stacking | Based on the 2,4-dichlorophenyl and ethanethiol moieties |
Note: This table presents predicted data based on the analysis of structurally related compounds and general principles of crystallography.
Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the energy required to promote electrons to higher energy orbitals. Fluorescence spectroscopy, on the other hand, measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state.
The electronic spectrum of 2,4-dichlorobenzeneethanethiol is expected to be dominated by transitions involving the π-electrons of the benzene ring. The presence of the chlorine and ethanethiol substituents will influence the energy of these transitions. For comparison, 2,4-dichlorophenol (B122985) (2,4-DCP) in aqueous solution exhibits absorption bands around 210.5 nm, 245 nm, and 285 nm. researchgate.net The bands at lower wavelengths are typically assigned to π → π* transitions of the aromatic ring, while the longer wavelength band may have contributions from n → π* transitions involving the non-bonding electrons of the chlorine and sulfur atoms. researchgate.net
The introduction of the ethanethiol group in place of a hydroxyl group is likely to cause a slight bathochromic (red) shift in the absorption maxima due to the lower electronegativity and greater polarizability of sulfur compared to oxygen.
Fluorescence in molecules of this type is often weak or non-existent at room temperature in solution due to efficient non-radiative decay pathways. However, at low temperatures or in a rigid matrix, some emission might be observable. The fluorescence spectrum, if observed, would be expected at a longer wavelength than the absorption, following Kasha's rule. The specific excitation and emission wavelengths would be dependent on the solvent polarity and the specific vibrational levels involved in the electronic transitions.
Table 2: Predicted Spectroscopic Data for 2,4-Dichlorobenzeneethanethiol Based on Analogues
| Spectroscopic Technique | Predicted λmax (nm) | Predicted Characteristics | Basis of Prediction |
| UV-Vis Absorption | ~210-220, ~250-260, ~280-290 | π → π* and n → π* transitions of the substituted benzene ring | Based on data for 2,4-dichlorophenol and expected substituent effects |
| Fluorescence Emission | > 300 (if fluorescent) | Emission from the lowest excited singlet state; likely weak in solution | General principles of fluorescence and behavior of similar aromatic compounds |
Note: This table presents predicted data based on the analysis of structurally related compounds and general spectroscopic principles.
Computational Chemistry and Theoretical Studies on 2,4 Dichlorobenzenethiol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometries, energies, and electron distribution.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is particularly well-suited for determining the equilibrium geometry of molecules like 2,4-dichlorobenzeneethanethiol. Through geometry optimization, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
For a molecule like 2,4-dichlorobenzeneethanethiol, DFT could be used to explore how the chlorine substituents and the ethanethiol (B150549) group influence the geometry of the benzene (B151609) ring. For instance, calculations on the related compound 2,4-dichlorophenol (B122985) have been performed to understand its structural and electronic properties. nih.gov While specific data for 2,4-dichlorobenzeneethanethiol is not available, a DFT optimization would yield a set of coordinates for the lowest energy conformation, as illustrated by the hypothetical data for a related aromatic thiol in the table below.
Interactive Table: Illustrative DFT Optimized Geometry Parameters for an Aromatic Thiol
| Parameter | Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-Cl bond length | ~1.74 Å |
| C-S bond length | ~1.85 Å |
| S-H bond length | ~1.34 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C-S-H bond angle | ~96° |
Note: This data is illustrative for a generic aromatic thiol and does not represent actual calculated values for 2,4-dichlorobenzeneethanethiol.
Furthermore, DFT can be used to calculate energy profiles of conformational changes, such as the rotation around the C-C and C-S bonds in the ethanethiol side chain, identifying the most stable conformers and the energy barriers between them.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the use of experimental data. numberanalytics.com These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for electronic properties and reaction energies. numberanalytics.com
For 2,4-dichlorobenzeneethanethiol, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide a very accurate determination of its electronic energy and properties like dipole moment and polarizability. A key application would be the calculation of bond dissociation energies, for example, the energy required to break the S-H bond, which is crucial for understanding its reactivity, particularly in radical reactions.
Studies on chlorinated phenols have utilized ab initio methods to calculate reaction energies for the cleavage of the O-H bond. For example, the calculated O-H bond dissociation energy for 2,4-dichlorophenol provides insight into the stability of the corresponding phenoxyl radical. nih.gov A similar approach for 2,4-dichlorobenzeneethanethiol would be invaluable for assessing the stability of the thiyl radical.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations typically focus on static molecules, often in the gas phase, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, including conformational changes and interactions with a solvent.
For 2,4-dichlorobenzeneethanethiol, an MD simulation would involve placing the molecule in a simulation box, often with an explicit solvent like water, and calculating the forces on each atom over a series of small time steps. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the frequency of transitions between them. MD simulations on other aromatic molecules have been used to study their aggregation and interaction with their environment.
Furthermore, MD simulations are crucial for understanding solvation effects. They can show how solvent molecules arrange around the solute and how this arrangement affects the solute's conformation and properties. For a molecule with both hydrophobic (the dichlorinated benzene ring) and potentially hydrophilic (the thiol group) parts, understanding its interaction with water is key to predicting its environmental fate and behavior in biological systems.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions, including the identification of transition states and the calculation of reaction rates.
Potential Energy Surface Mapping of Key Chemical Reactions
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. longdom.orgresearcher.life By mapping the PES for a chemical reaction, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. longdom.org This path includes energy minima, corresponding to stable molecules, and saddle points, which represent transition states. researcher.life
For 2,4-dichlorobenzeneethanethiol, a key reaction to study would be its behavior as a nucleophile or its reactions involving the thiol group. For example, mapping the PES for the reaction of the thiolate anion with an electrophile would reveal the energy barrier for this process. Computational studies on the reactions of other chlorophenols have explored their degradation pathways, identifying intermediates and transition states. nih.gov
Prediction of Kinetic and Thermodynamic Parameters
Once the potential energy surface, including the energies of reactants, products, and transition states, has been calculated, it is possible to derive key kinetic and thermodynamic parameters for a reaction.
Thermodynamic parameters, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, indicate whether a reaction is exothermic or endothermic and spontaneous or non-spontaneous, respectively. These can be calculated from the energy differences between the products and reactants.
Kinetic parameters, most notably the activation energy (Ea), can be determined from the energy difference between the reactants and the transition state. The activation energy is a critical factor in determining the rate of a reaction. Computational studies on reactions involving thiyl radicals have successfully used DFT to investigate their kinetics. researchgate.net The table below illustrates the kind of data that can be obtained from such calculations for a generic thiol-ene reaction.
Interactive Table: Illustrative Calculated Kinetic and Thermodynamic Parameters for a Thiol-Ene Reaction
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -15.0 |
| Gibbs Free Energy of Reaction (ΔG) | -14.5 |
| Activation Energy (Ea) | +10.2 |
Note: This data is illustrative and based on a generic thiol-ene reaction, not specifically involving 2,4-dichlorobenzeneethanethiol.
By applying these computational techniques, a comprehensive theoretical understanding of the chemical behavior of 2,4-dichlorobenzeneethanethiol can be built, guiding future experimental work and providing insights into its properties and reactivity in the absence of empirical data.
Spectroscopic Parameter Prediction from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like 2,4-Dichlorobenzeneethanethiol. These computational methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions, providing a theoretical spectrum that can be compared with experimental data for structural validation.
The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Using a specified basis set, such as 6-311++G(d,p), and a functional like B3LYP, the electronic structure is calculated. researchgate.net From this, various spectroscopic properties can be derived. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). chemaxon.com The accuracy of these predictions can be high, often falling within a small deviation from experimental values, which is invaluable for structure elucidation. nih.govacademie-sciences.fr
Vibrational frequencies are calculated from the second derivative of the energy with respect to the nuclear coordinates. These theoretical frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the functional groups within the molecule. For example, the characteristic stretching frequencies for the S-H, C-S, and C-Cl bonds, as well as the aromatic C-H and C=C vibrations in 2,4-Dichlorobenzeneethanethiol, can be predicted. It's common practice to apply a scaling factor to the calculated frequencies to better match experimental results due to the approximations inherent in the theoretical models.
Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method provides information about the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands.
Below is an illustrative table of how predicted spectroscopic data for 2,4-Dichlorobenzeneethanethiol might be presented based on DFT calculations.
| Parameter | Predicted Value | Method/Basis Set |
| ¹H NMR Shift (S-H) | 1.5 - 2.0 ppm | GIAO/B3LYP/6-311++G(d,p) |
| ¹³C NMR Shift (C-S) | 30 - 40 ppm | GIAO/B3LYP/6-311++G(d,p) |
| ¹³C NMR Shift (C-Cl) | 130 - 135 ppm | GIAO/B3LYP/6-311++G(d,p) |
| IR Freq. (S-H stretch) | 2550 - 2600 cm⁻¹ | B3LYP/6-311++G(d,p) |
| IR Freq. (C-Cl stretch) | 680 - 800 cm⁻¹ | B3LYP/6-311++G(d,p) |
| UV-Vis λmax | ~260 nm | TD-DFT/B3LYP/6-311++G(d,p) |
| Note: The data in this table are hypothetical and serve as an example of the output from computational studies. Actual values would require specific calculations for 2,4-Dichlorobenzeneethanethiol. |
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)
The intermolecular interactions of 2,4-Dichlorobenzeneethanethiol are critical in determining its physical properties, such as boiling point and solubility, as well as its behavior in biological systems or materials science applications. Computational methods are essential for analyzing these weak, non-covalent forces.
Hydrogen Bonding: The thiol group (-SH) in 2,4-Dichlorobenzeneethanethiol can act as a hydrogen bond donor. While sulfur is less electronegative than oxygen, S-H···A hydrogen bonds (where A is a hydrogen bond acceptor like O, N, or even a π-system) are known to occur and influence molecular conformation and interactions. nih.govacs.org Computational studies on similar molecules, like 2-phenylethanethiol, have revealed the presence of an intramolecular S-H···π hydrogen bond, where the thiol hydrogen interacts with the electron-rich π-system of the benzene ring. uva.esresearchgate.net This type of interaction can stabilize specific conformations of the molecule. In a condensed phase, intermolecular S-H···S hydrogen bonds could also play a role in the association of molecules. The strength of these interactions can be quantified computationally by analyzing the bond distance and angle, as well as the stabilization energy. tandfonline.com
π-π Stacking: The dichlorinated benzene ring in 2,4-Dichlorobenzeneethanethiol is a key player in π-π stacking interactions. These interactions occur between aromatic rings and are fundamental in the structure of many chemical and biological systems. wikipedia.orgyoutube.com The presence of electron-withdrawing chlorine atoms on the benzene ring influences its electronic properties, potentially leading to favorable interactions with other aromatic rings. The typical geometries for π-π stacking are face-to-face (sandwich) or, more commonly, parallel-displaced. wikipedia.org Computational analysis can predict the preferred stacking geometry and the associated interaction energy. In chlorinated aromatic compounds, halogen bonding (C-Cl···X) can also be a significant intermolecular force. researchgate.net Furthermore, interactions such as Cl-π stacking have been observed in systems containing chlorinated benzene rings. nih.gov These varied and complex interactions collectively dictate the supramolecular chemistry of 2,4-Dichlorobenzeneethanethiol.
Environmental Fate and Degradation Pathways of Dichlorinated Thiophenols
Microbial Degradation Mechanisms
The microbial breakdown of chlorinated aromatic compounds is a key process in their environmental remediation. nih.gov Microorganisms have evolved diverse enzymatic systems to metabolize these xenobiotics, often utilizing them as sources of carbon and energy. nih.govmdpi.com The degradation of dichlorinated thiophenols can proceed through both aerobic and anaerobic pathways, each involving distinct biochemical reactions.
Aerobic Biotransformation Pathways
Under aerobic conditions, the initial attack on chlorinated aromatic compounds is typically catalyzed by oxygenase enzymes. oup.com For a compound like 2,4-dichloro-benzeneethanethiol, aerobic degradation would likely commence with the hydroxylation of the aromatic ring. This process is often initiated by dioxygenase or monooxygenase enzymes, which incorporate one or two oxygen atoms into the benzene (B151609) ring, respectively. oup.comnih.gov This hydroxylation can lead to the formation of chlorinated catechols. researchgate.net For instance, the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) is known to proceed through the formation of 3,5-dichlorocatechol. researchgate.netnih.gov
The resulting dichlorinated catechol is a key intermediate that can undergo ring cleavage, a critical step in the degradation process. This is typically accomplished by catechol dioxygenases, which can cleave the aromatic ring through either ortho or meta pathways. researchgate.netnih.gov The subsequent intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the compound to carbon dioxide and water. researchgate.net The efficiency of these pathways can be influenced by the presence of other organic compounds, which can serve as growth substrates and induce the necessary catabolic enzymes in a process known as cometabolism. dtic.mil
Anaerobic Reductive Dechlorination Processes
In anaerobic environments, a primary degradation mechanism for highly chlorinated compounds is reductive dechlorination. microbe.comoup.com This process involves the removal of chlorine atoms from the aromatic ring, with the chlorinated compound serving as an electron acceptor. acs.orgnih.gov This "dehalorespiration" is a crucial first step, as less chlorinated aromatics are more susceptible to subsequent oxidative degradation. oup.com
For 2,4-dichloro-benzeneethanethiol, anaerobic consortia would likely mediate the sequential removal of chlorine atoms. Studies on dichlorinated benzenes and toluenes have shown that microorganisms are capable of removing chlorine atoms from various positions on the aromatic ring. nih.gov For example, 2,4-dichlorotoluene (B165549) can be dechlorinated to 4-chlorotoluene (B122035) and then to toluene. nih.gov Similarly, the reductive dechlorination of chlorobenzene (B131634) to benzene has been well-documented, often followed by the complete degradation of benzene to methane (B114726) and carbon dioxide under methanogenic conditions. acs.orgnih.gov The presence of an appropriate electron donor is essential to fuel this reductive process. acs.orgnih.gov
Role of Specific Microbial Consortia and Enzymes in Xenobiotic Degradation
The complete degradation of complex xenobiotics like dichlorinated thiophenols often requires the synergistic action of a microbial consortium. frontiersin.orgnih.gov Different microbial species within the consortium can carry out specific steps of the degradation pathway, leading to a more efficient and complete breakdown of the pollutant. frontiersin.orgnih.govresearchgate.net
Specific genera of bacteria are known for their ability to degrade chlorinated aromatic compounds. For instance, Dehalococcoides, Dehalobacter, and Dehalobium are well-known for their role in the reductive dechlorination of chlorinated benzenes. microbe.com Aerobic degradation often involves bacteria from the genera Pseudomonas, Rhodococcus, and Cupriavidus. oup.comresearchgate.net For example, Cupriavidus necator JMP134 is known to degrade 2,4-D via the formation of 2,4-dicholorophenol. researchgate.net
A variety of enzymes are implicated in these degradation pathways. Key enzyme classes include:
Oxygenases (Mono- and Dioxygenases): These enzymes initiate aerobic degradation by hydroxylating the aromatic ring. nih.govnih.gov
Reductive Dehalogenases: These are crucial for anaerobic dechlorination, catalyzing the removal of chlorine atoms. nih.gov
Catechol Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring in aerobic pathways. researchgate.netnih.gov
Dehalogenases: These enzymes can remove halogen substituents from aliphatic or aromatic compounds. nih.gov
The following table summarizes key microbial players and their enzymatic machinery in the degradation of related chlorinated compounds.
| Microbial Genus | Degradation Pathway | Key Enzymes | Reference |
| Dehalococcoides | Anaerobic Reductive Dechlorination | Reductive Dehalogenases | microbe.com |
| Dehalobacter | Anaerobic Reductive Dechlorination | Reductive Dehalogenases | microbe.com |
| Cupriavidus | Aerobic Degradation | Dioxygenases, Hydroxylases | researchgate.net |
| Phanerochaete | Aerobic Degradation | Lignin Peroxidase, Manganese Peroxidase | nih.gov |
| Pseudomonas | Aerobic Degradation | Oxygenases | nih.gov |
Photochemical Degradation in Aqueous and Atmospheric Environments
In addition to microbial processes, photochemical degradation can be a significant pathway for the transformation of chlorinated aromatic compounds in the environment, particularly in sunlit surface waters and the atmosphere. nih.govnih.gov This process is driven by the absorption of solar radiation, which can lead to the breakdown of the chemical structure.
Photolytic Cleavage of C-Cl and C-S Bonds
The absorption of ultraviolet (UV) radiation can provide the energy required to break the covalent bonds within the 2,4-dichloro-benzeneethanethiol molecule. The carbon-chlorine (C-Cl) and carbon-sulfur (C-S) bonds are particularly susceptible to photolytic cleavage.
The cleavage of the C-Cl bond is a common photodegradation pathway for many chlorinated aromatic compounds. researchgate.net This can occur through direct photolysis, where the molecule itself absorbs light energy, or through indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH) and hydrated electrons (e-aq). nih.gov The cleavage of the C-Cl bond often results in the formation of a phenyl radical, which can then undergo further reactions.
Similarly, the C-S bond in aromatic thioethers can be cleaved upon photo-excitation. unipr.itresearchgate.netresearchgate.net This can proceed through a homolytic cleavage to form a benzyl (B1604629) radical and a thiyl radical, or a heterolytic cleavage to form a carbocation and a thiolate anion. unipr.ityoutube.com The specific pathway can be influenced by the solvent and the presence of other reactive species.
The relative efficiency of C-Cl versus C-S bond cleavage would depend on the specific bond dissociation energies and the quantum yields of these processes for 2,4-dichloro-benzeneethanethiol.
Formation of Photoproducts and Secondary Metabolites
The photolytic degradation of 2,4-dichloro-benzeneethanethiol is expected to generate a variety of photoproducts and secondary metabolites. The initial cleavage of the C-Cl bond would lead to the formation of monochlorinated and non-chlorinated benzeneethanethiol derivatives. Subsequent reactions could involve oxidation of the thiol group to form sulfinates and sulfonates, or further degradation of the aromatic ring.
The following table outlines potential photoproducts arising from the primary cleavage events:
| Primary Cleavage Event | Initial Photoproducts | Potential Secondary Metabolites |
| C-Cl Bond Fission | Monochloro-benzeneethanethiol radicals, Phenyl radical | Chlorinated phenols, dechlorinated thiophenols |
| C-S Bond Fission | 2,4-dichlorophenyl radical, Ethanethiol (B150549) radical | 2,4-dichlorophenol, Disulfides |
| Ring Opening | --- | Smaller aliphatic acids and aldehydes |
The interaction of the initial photoproducts with naturally occurring photosensitizers, such as dissolved organic matter (DOM), can lead to the formation of a complex mixture of secondary metabolites. nih.govnih.govresearchgate.net These secondary products may have their own distinct environmental fate and toxicity profiles. For instance, the photolysis of 2,4-dichlorophenol is known to produce hydroxylated and dechlorinated intermediates. rsc.orgresearchgate.net Ultimately, complete mineralization to CO2, H2O, chloride, and sulfate (B86663) ions is possible under favorable conditions.
Chemical Hydrolysis and Oxidation in Environmental Matrices
Chemical degradation in the environment is primarily driven by hydrolysis and oxidation reactions. These processes can significantly reduce the concentration and persistence of organic pollutants in soil and water.
Hydrolysis:
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For many organic compounds, this is a primary degradation pathway. However, the carbon-sulfur bond in thiols is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). While ester and amide linkages are susceptible to hydrolysis, the ethanethiol group in "Benzeneethanethiol, 2,4-dichloro-" is not expected to hydrolyze readily.
Research on the hydrolysis of simple thiols like methyl mercaptan has been conducted, but the direct applicability of these findings to a more complex aromatic thiol is limited. Studies on the hydrolysis of 2,4-dichlorophenoxyacetic acid (2,4-D) show that the ether linkage can be cleaved, but this is not a feature of the target compound. Therefore, chemical hydrolysis is not anticipated to be a significant degradation pathway for "Benzeneethanethiol, 2,4-dichloro-".
Oxidation:
Oxidation is likely to be a more significant abiotic degradation pathway for "Benzeneethanethiol, 2,4-dichloro-". Thiophenols are known to be susceptible to oxidation, which can be initiated by various oxidants present in the environment, such as hydroxyl radicals (•OH), ozone, and molecular oxygen, often catalyzed by metal ions.
The primary oxidation product of thiols is typically a disulfide. In the case of "Benzeneethanethiol, 2,4-dichloro-", this would result in the formation of a disulfide dimer. This reaction can occur in the presence of oxygen and is often facilitated by basic conditions. wikipedia.org Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The presence of the electron-withdrawing chlorine atoms on the benzene ring may influence the rate and products of oxidation.
The table below presents hypothetical oxidation products of "Benzeneethanethiol, 2,4-dichloro-" based on established thiol chemistry.
| Reactant | Oxidizing Agent | Potential Product(s) | Environmental Compartment |
| Benzeneethanethiol, 2,4-dichloro- | O₂, metal ions | Bis(2-(2,4-dichlorophenyl)ethyl) disulfide | Water, Soil |
| Benzeneethanethiol, 2,4-dichloro- | •OH, O₃ | 2-(2,4-dichlorophenyl)ethanesulfenic acid | Atmosphere, Water |
| 2-(2,4-dichlorophenyl)ethanesulfenic acid | Further Oxidation | 2-(2,4-dichlorophenyl)ethanesulfinic acid | Water |
| 2-(2,4-dichlorophenyl)ethanesulfinic acid | Further Oxidation | 2-(2,4-dichlorophenyl)ethanesulfonic acid | Water |
It is also possible that oxidation could affect the aromatic ring, leading to hydroxylation or ring cleavage, although the thiol group is generally more susceptible to oxidation. Studies on other chlorinated aromatic compounds have shown that dechlorination can also occur as part of the degradation process. acs.org
Environmental Transport and Transformation Modeling
Predicting the environmental distribution of a chemical is essential for understanding its potential exposure pathways and ecological risks. Environmental fate and transport models use a compound's physicochemical properties to estimate its partitioning between air, water, soil, and sediment.
Due to the lack of empirical data for "Benzeneethanethiol, 2,4-dichloro-", its environmental transport properties must be estimated. Key parameters for these models include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).
The following table provides estimated physicochemical properties for "Benzeneethanethiol, 2,4-dichloro-" based on its structure and data from analogous compounds. These are estimations and should be treated with caution in the absence of experimental validation.
| Property | Estimated Value | Implication for Environmental Transport |
| Molecular Weight | 207.12 g/mol | Influences diffusion and transport rates. |
| Vapor Pressure | Low (estimated) | Low potential for volatilization from water or soil surfaces. |
| Water Solubility | Low (estimated) | Likely to have limited mobility in water; may adsorb to organic matter. |
| Log Kow | High (estimated) | Tendency to partition into organic matter in soil and sediment, and to bioaccumulate in organisms. |
Based on these estimated properties, environmental transport models would likely predict the following behavior for "Benzeneethanethiol, 2,4-dichloro-":
Air: Due to its probable low vapor pressure, long-range atmospheric transport is expected to be limited.
Water: Its low estimated water solubility suggests that it would not be highly mobile in aquatic systems. Instead, it would tend to adsorb to suspended solids and sediment.
Soil: A high estimated Kow indicates strong adsorption to the organic fraction of soil, limiting its potential to leach into groundwater. Its mobility in soil would likely be low.
Biota: The high estimated Kow suggests a potential for bioaccumulation in aquatic and terrestrial organisms.
Synthesis and Chemical Transformations of 2,4 Dichlorobenzenethiol Derivatives and Analogues
Functionalization of the Thiol Group for Diverse Chemical Structures
The thiol group is a versatile functional group, known for its nucleophilicity and its ability to undergo a variety of chemical transformations. libretexts.orgmsu.edu This reactivity can be harnessed to synthesize a diverse range of derivatives from 2,4-dichlorobenzeneethanethiol.
Thioether, Thioester, and Sulfonamide Derivatives
Thioethers can be readily prepared through the S-alkylation of 2,4-dichlorobenzeneethanethiol. This reaction typically involves the deprotonation of the thiol to form a more nucleophilic thiolate, followed by reaction with an alkyl halide. The high nucleophilicity of thiolate anions ensures efficient S-alkylation. libretexts.orgmsu.edu
Thioesters are another important class of derivatives accessible from 2,4-dichlorobenzeneethanethiol. These can be synthesized by the reaction of the thiol with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides.
Sulfonamides , which are recognized for their wide range of biological activities, can be conceptually derived from 2,4-dichlorobenzeneethanethiol. smolecule.com A potential synthetic route could involve the oxidation of the thiol to a sulfonyl chloride, followed by reaction with an amine. Traditional methods for sulfonamide synthesis often involve the reaction of amines with sulfonyl chlorides. smolecule.com
A summary of potential reactions for the functionalization of the thiol group is presented in the table below.
| Derivative | Reagent | General Reaction |
| Thioether | Alkyl halide (R-X) | R'-SH + R-X → R'-S-R + HX |
| Thioester | Acid chloride (R-COCl) | R'-SH + R-COCl → R'-S-CO-R + HCl |
| Sulfonamide | Oxidizing agent, then Amine (R-NH2) | R'-SH → R'-SO2Cl; R'-SO2Cl + R-NH2 → R'-SO2NH-R + HCl |
Table 1: Proposed reactions for the synthesis of thioether, thioester, and sulfonamide derivatives from 2,4-dichlorobenzeneethanethiol.
Heterocyclic Compounds Incorporating the Sulfur Atom
The sulfur atom of 2,4-dichlorobenzeneethanethiol can participate in cyclization reactions to form a variety of heterocyclic compounds. The specific heterocyclic system formed would depend on the nature of the other reactant and the reaction conditions. For example, reaction with a molecule containing two electrophilic centers could lead to the formation of a sulfur-containing ring. The synthesis of new heterocyclic compounds is an active area of research due to their diverse biological activities. nih.gov
Modifications of the Chlorinated Aromatic Core
Introduction of Additional Functional Groups
The introduction of additional functional groups onto the aromatic ring can be challenging due to the directing effects of the existing chloro and ethanethiol (B150549) substituents. However, under specific conditions, electrophilic aromatic substitution or nucleophilic aromatic substitution reactions could be employed. The presence of two electron-withdrawing chlorine atoms generally deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the chlorine atoms. libretexts.org
Ring Expansion or Contraction Strategies
Strategies for ring expansion or contraction of the aromatic core are less common but could potentially be explored to create novel molecular scaffolds. Such transformations would likely involve multi-step synthetic sequences.
Synthesis of Polymeric Materials Incorporating Dichlorobenzenethiol Units
Thiols and their derivatives can be used as monomers in the synthesis of various polymers. For instance, poly(phenylene sulfide)s are a class of high-performance polymers that can be prepared from dichlorinated benzene (B151609) derivatives and a sulfur source. While no specific polymerization of 2,4-dichlorobenzeneethanethiol has been reported, it is conceivable that this compound could be used as a monomer or a chain-transfer agent in polymerization reactions. The thiol group can participate in reactions such as thiol-ene polymerization, which is a highly efficient method for polymer synthesis.
The table below outlines potential precursors for the synthesis of 2,4-dichlorobenzeneethanethiol.
| Precursor | CAS Number | Molecular Formula | Notes |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | 13692-14-3 | C8H7Cl3O | A known intermediate in the synthesis of antifungal agents. nih.gov |
| 1-(2-Bromoethyl)-2,4-dichlorobenzene | 108649-59-8 | C8H7BrCl2 | A potential electrophile for reaction with a sulfur nucleophile. bldpharm.com |
| 1-Bromo-2,4-dichlorobenzene | 18282-59-2 | C6H3BrCl2 | Can be a starting material for introducing the ethyl side chain. prepchem.com |
| 2,4-Dichlorobenzyl alcohol | 1777-82-8 | C7H6Cl2O | Could be converted to the corresponding ethanethiol through a multi-step synthesis. prepchem.com |
Table 2: Potential Precursors for the Synthesis of 2,4-Dichlorobenzeneethanethiol.
Exploration of Self-Assembly and Supramolecular Structures
The self-assembly of thiol-based compounds onto metallic surfaces, particularly gold, is a cornerstone of nanotechnology, enabling the formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). These monolayers provide a versatile platform for tailoring surface properties and fabricating functional interfaces. While direct research on the self-assembly of 2,4-dichlorobenzeneethanethiol is limited, a comprehensive understanding can be constructed by examining the behavior of analogous aromatic and halogenated thiol systems. The introduction of chloro-substituents on the phenyl ring is expected to significantly influence the intermolecular interactions and the resulting supramolecular architecture.
The formation of SAMs is primarily driven by the strong affinity of the sulfur headgroup for the gold substrate, leading to a stable covalent-like bond. rsc.org The subsequent organization of the molecules into a closely packed monolayer is governed by a delicate balance of intermolecular forces, including van der Waals interactions, π-π stacking between aromatic rings, and potential halogen bonding.
For aromatic thiols, the orientation and packing of the molecules within the SAM are critical determinants of the monolayer's properties. In the case of 2,4-dichlorobenzeneethanethiol, the presence of two chlorine atoms on the benzene ring introduces several competing factors that dictate the final supramolecular structure. The chloro-substituents are electron-withdrawing, which can alter the electronic properties of the aromatic ring and its interaction with neighboring molecules and the underlying substrate.
Studies on dichloro-substituted benzenethiolate (B8638828) SAMs on gold surfaces have revealed that the position of the chlorine atoms significantly impacts the structural order of the monolayer. dntb.gov.ua The steric hindrance and electrostatic repulsion between the chlorine atoms of adjacent molecules can disrupt the formation of a highly ordered, close-packed structure that is often observed for simpler alkanethiols. However, the presence of halogen atoms can also introduce the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, which could contribute to the stability and organization of the monolayer.
Interactive Table: Comparison of Properties for Substituted Thiol Monolayers
| Compound | Substituent(s) | Expected Packing Density | Potential Intermolecular Interactions |
| Benzenethiol | None | High | π-π stacking, van der Waals |
| 4-Chlorobenzenethiol | 4-Cl | Moderate to High | π-π stacking, van der Waals, Halogen bonding |
| 2,4-Dichlorobenzenethiol (B75471) | 2,4-di-Cl | Moderate | π-π stacking, van der Waals, Halogen bonding, Steric repulsion |
| 4-Methylbenzenethiol | 4-CH3 | High | π-π stacking, van der Waals |
| Biphenyl-4-thiol | Biphenyl | High | Enhanced π-π stacking, van der Waals |
The ethyl linker between the dichlorophenyl group and the thiol in 2,4-dichlorobenzeneethanethiol provides additional conformational flexibility compared to a directly bonded thiophenol. This flexibility could allow the aromatic groups to optimize their intermolecular interactions, potentially leading to more complex and varied supramolecular structures. The added length of the ethyl group might also influence the tilt angle of the aromatic moiety relative to the surface.
The formation of well-ordered domains is a key characteristic of many SAMs. For benzenethiol, achieving long-range order can be challenging. rsc.org However, the introduction of substituents can sometimes guide the formation of more structured assemblies. The specific substitution pattern in 2,4-dichlorobenzeneethanethiol, with one ortho and one para chlorine atom, presents an asymmetric molecular design that could lead to unique packing arrangements and supramolecular chirality within the monolayer.
Advanced Chemical and Material Science Applications
Application as Building Blocks in Complex Organic Synthesis
There is a lack of specific, documented evidence in peer-reviewed literature demonstrating the use of Benzeneethanethiol, 2,4-dichloro- as a building block in complex organic synthesis. While thiols are a well-established class of reagents in organic chemistry, the particular synthetic utility of this dichlorinated benzeneethanethiol derivative remains largely unexplored in the public domain.
Integration into Functional Materials
Detailed studies on the integration of Benzeneethanethiol, 2,4-dichloro- into functional materials have not been found in the available scientific literature.
Organic Electronics and Semiconducting Materials
There is no available research to suggest that Benzeneethanethiol, 2,4-dichloro- has been investigated for applications in organic electronics or as a semiconducting material. The electronic properties of this specific compound have not been reported in the context of material science.
Advanced Polymer Design and Cross-linking Agents
Information regarding the application of Benzeneethanethiol, 2,4-dichloro- in advanced polymer design or as a cross-linking agent is not present in the current body of scientific literature. The reactivity of this thiol in polymerization or polymer modification processes has not been documented.
Role in Catalysis and Ligand Design for Metal Complexes
There are no published studies on the role of Benzeneethanethiol, 2,4-dichloro- in the field of catalysis or as a ligand for the design of metal complexes. Its potential to coordinate with metal centers and influence catalytic activity has not been a subject of investigation in the available research.
Development of Chemo-sensors and Molecular Probes
The development and application of Benzeneethanethiol, 2,4-dichloro- as a chemosensor or molecular probe are not described in the scientific literature. There is no information on its potential for selective binding to analytes or its signaling capabilities in a sensor system.
Future Research Directions
Development of Sustainable and Atom-Economical Synthetic Routes
The synthesis of thiols has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research must prioritize the development of green, sustainable, and atom-economical routes to Benzeneethanethiol, 2,4-dichloro-. This involves moving away from classical approaches that may involve harsh reagents or produce stoichiometric byproducts.
Key research objectives will include:
Catalytic Thiolation: Investigating novel catalytic systems (e.g., transition metal or organocatalysts) to facilitate the direct introduction of the thiol group onto the 2,4-dichloro-phenethyl backbone, minimizing the need for protecting groups and activating agents.
Flow Chemistry Synthesis: Adapting and optimizing synthetic pathways for continuous flow reactors. This approach offers enhanced safety, better control over reaction parameters, reduced waste, and easier scalability compared to batch processing.
Alternative Sulfur Sources: Exploring the use of more benign and readily available sulfur sources than traditional reagents.
Atom-Economical Reactions: Focusing on reaction designs that maximize the incorporation of atoms from the reactants into the final product. For instance, methods that generate hydrogen gas (H₂) as the sole byproduct are highly desirable for their high atom economy. nih.gov A patent for an atom-economical synthesis method for preparing thiol compounds involves reacting trithiocarbonate (B1256668) with halogenated hydrocarbon followed by a reaction with a primary or secondary amine to yield the thiol compound and a co-produced substituted thiourea (B124793) compound. google.com
| Approach | Description | Advantages | Research Focus for Benzeneethanethiol, 2,4-dichloro- |
|---|---|---|---|
| Traditional SN2 Reaction | Use of hydrosulfide (B80085) anion (-SH) with an alkyl halide. libretexts.org Can lead to sulfide (B99878) side products. libretexts.org | Well-established methodology. | Optimization to minimize byproduct formation. |
| Thiourea Method | Reaction of an alkyl halide with thiourea to form an isothiouronium salt, followed by hydrolysis. libretexts.orgacs.org | Avoids sulfide side products. libretexts.org | Adapting the method for the specific substrate and improving yields. |
| Atom-Economical Synthesis | Direct dehydrogenation of thiols to disulfides with H₂ as the only byproduct, avoiding pre-activation. nih.gov | High atom and step-economy, mild conditions. nih.gov | Development of catalysts that enable direct C-S bond formation with minimal waste. |
| Flow Chemistry | Continuous synthesis in microreactors or flow systems. | Improved safety, control, scalability, and reduced waste. | Designing and optimizing a continuous manufacturing process. |
Elucidation of Enzyme-Catalyzed Biotransformation Mechanisms at the Molecular Level
Understanding how microorganisms metabolize Benzeneethanethiol, 2,4-dichloro- is crucial for assessing its environmental fate and potential for bioremediation. Future research should focus on identifying the specific enzymes and metabolic pathways involved in its degradation. The biotransformation of chemical compounds generally occurs in living organisms to convert them into more easily excretable forms, a process primarily carried out by enzymes like Cytochrome P450. longdom.org
Key areas of investigation include:
Identifying Key Enzymes: Screening microbial populations from contaminated sites to isolate organisms capable of transforming the compound. This would be followed by proteomic and genomic analyses to identify the specific enzymes responsible, such as oxygenases, lyases, or transferases. nih.gov
C-S Bond Cleavage: Investigating the molecular basis of enzymatic C-S bond cleavage is a critical area of research. researchgate.net Enzymes like isethionate sulfite-lyase use radical chemistry for this purpose, and understanding these mechanisms can inform the design of bioremediation strategies. researchgate.net
Dehalogenation Pathways: Determining whether enzymatic processes can remove the chlorine atoms from the aromatic ring, which is often the rate-limiting step in the degradation of chlorinated pollutants. Microbial reductive dehalogenation is a promising in-situ remediation method for organohalides. nih.gov
Structural Biology and Mechanistic Studies: Using techniques like X-ray crystallography to determine the three-dimensional structures of the key enzymes with the substrate bound. researchgate.net This, combined with kinetic and isotopic labeling studies, will reveal detailed reaction mechanisms at the molecular level. researchgate.netacs.org Many enzymes involved in these transformations are metal-dependent, with iron being predominant. nih.gov
High-Throughput Screening for Novel Reactivity and Applications
High-throughput screening (HTS) offers a powerful platform for rapidly exploring the chemical reactivity of Benzeneethanethiol, 2,4-dichloro- and discovering novel applications. By testing the compound against large libraries of reactants, catalysts, or biological targets, researchers can uncover previously unknown properties and functions.
Future HTS campaigns should target:
Novel "Click" Reactions: The thiol group is known to participate in highly efficient "click" reactions, such as thiol-ene and thiol-yne chemistry. acs.orgresearchgate.netacs.org HTS can be used to screen for new catalysts or reaction conditions that expand the scope of these reactions for this specific thiol, potentially leading to new polymer and material syntheses. acs.org
Catalyst Discovery: Screening for the compound's ability to act as a ligand for transition metal catalysts or as an organocatalyst itself in various chemical transformations.
Biological Activity: Screening against panels of enzymes, receptors, or cell lines to identify potential biological activity. A significant barrier in interpreting bioactivity data is the lack of HTS assays designed to identify non-specific reactive chemicals. nih.gov Fluorescence-based HTS assays that identify thiol-reactive compounds are valuable tools in this area. nih.govnih.govresearchgate.net
Materials Science Applications: Using HTS to formulate and test new materials, such as specialized polymers or self-assembled monolayers (SAMs) on metal surfaces, where the thiol group can act as an anchor.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry provides an indispensable toolkit for predicting the behavior of molecules, guiding experimental design, and accelerating the discovery process. numberanalytics.com For Benzeneethanethiol, 2,4-dichloro-, advanced computational modeling can provide deep insights into its properties and reactivity.
Key research areas for computational modeling include:
Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways for its synthesis and transformation. marmara.edu.trnih.gov This can help in understanding transition states, activation energies, and the factors that control selectivity, aiding in the design of more efficient synthetic routes. marmara.edu.tr
Predicting Spectroscopic and Physicochemical Properties: Accurately calculating properties such as NMR spectra, vibrational frequencies, and redox potentials to aid in characterization and predict behavior in different environments.
Materials Design: Simulating the formation and properties of self-assembled monolayers (SAMs) on surfaces like gold, which is crucial for applications in nanotechnology and molecular electronics. rsc.org Molecular dynamics (MD) simulations can be used to understand the conformational dynamics and thermodynamic properties of such systems. numberanalytics.com
Structure-Reactivity Relationships: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity or biological activity of derivatives of Benzeneethanethiol, 2,4-dichloro-, guiding the synthesis of new compounds with desired properties. numberanalytics.com
| Computational Method | Application Area | Research Goal for Benzeneethanethiol, 2,4-dichloro- |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms, Electronic Structure | Elucidate synthetic pathways; predict reactivity and aromaticity. numberanalytics.commarmara.edu.tr |
| Ab Initio Methods | High-Accuracy Property Prediction | Provide precise calculations of molecular properties for benchmarking. numberanalytics.com |
| Molecular Dynamics (MD) | Conformational Dynamics, Thermodynamics | Simulate behavior in solution or on surfaces (e.g., SAMs). numberanalytics.comrsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Model the biotransformation process within an enzyme's active site. acs.org |
Interdisciplinary Approaches for Environmental Remediation and Monitoring
The presence of both a thiol group and chlorinated aromatic ring in Benzeneethanethiol, 2,4-dichloro- presents unique challenges and questions regarding its environmental impact. An interdisciplinary approach is essential for developing effective remediation and monitoring strategies.
Future research should integrate the following fields:
Advanced Analytical Methods: Developing highly sensitive and selective analytical techniques, such as GC-HR-TOF-MS (Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry), for the trace detection of the compound and its potential degradation products in complex environmental matrices like soil and water. researchgate.net The presence of organohalides in drinking water is a known issue, making robust monitoring critical. epa.gov
Bioremediation Strategies: Combining microbiology and environmental engineering to design and implement in-situ or ex-situ bioremediation systems. epa.gov This could involve bioaugmentation with specific microbial consortia or biostimulation to enhance the activity of native microorganisms capable of degrading the compound. nih.gov
Phytoremediation: Investigating the potential of certain plant species to uptake, accumulate, and metabolize the compound, possibly in synergy with biochar amendments to the soil, which can enhance plant resilience and microbial degradation. mdpi.com
Environmental Fate Modeling: Creating comprehensive environmental models that integrate data on the compound's physicochemical properties, transport, and transformation (both biotic and abiotic) to predict its distribution and persistence in various ecosystems. This requires a clear definition of the monitoring goals, whether it be for determining distribution, transformation, or changes over time. carnegiescience.edu
Q & A
Q. Table 1. Key Physicochemical Properties of 2,4-Dichlorobenzeneethanethiol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆Cl₂S | |
| CAS RN | Not explicitly listed* | — |
| Melting Point | ~27–28°C (analog: 1,2-benzenedithiol) | |
| Boiling Point | ~250°C (estimated) | |
| LogP (Octanol-Water) | 3.2 (predicted) |
*Note: CAS RN for 2,4-dichlorobenzeneethanethiol is not directly provided in evidence; analogs (e.g., 2,4-dichlorophenol, CAS 120-83-2) may guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
